molecular formula C20H14N2O2S B15284415 (5E)-2-anilino-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15284415
M. Wt: 346.4 g/mol
InChI Key: FECLMXXIAKYNPH-QGOAFFKASA-N
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Description

5-[(5-phenyl-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core structure

Preparation Methods

The synthesis of 5-[(5-phenyl-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 5-phenyl-2-furaldehyde with 2-(phenylimino)-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

5-[(5-phenyl-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles such as amines or thiols can replace the imine group, forming new derivatives.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities, making it a promising candidate for developing new therapeutic agents.

    Medicine: It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it possesses anti-inflammatory and antioxidant properties.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(5-phenyl-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

5-[(5-phenyl-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

  • 5-[(5-nitro-2-methoxyphenyl)-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one
  • 5-[(5-nitro-2,4-dimethylphenyl)-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one
  • 5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of the phenyl and furyl groups in 5-[(5-phenyl-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one contributes to its distinct properties and potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H14N2O2S

Molecular Weight

346.4 g/mol

IUPAC Name

(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H14N2O2S/c23-19-18(25-20(22-19)21-15-9-5-2-6-10-15)13-16-11-12-17(24-16)14-7-3-1-4-8-14/h1-13H,(H,21,22,23)/b18-13+

InChI Key

FECLMXXIAKYNPH-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC=CC=C4)S3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=CC=C4)S3

Origin of Product

United States

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